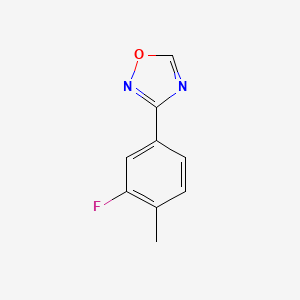

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

CAS No.: 1146699-63-9

Cat. No.: VC2930284

Molecular Formula: C9H7FN2O

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1146699-63-9 |

|---|---|

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 |

| Standard InChI Key | YCWDOQVXUVNYLQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |

Introduction

Chemical Structure and Properties

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group at the 3-position. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom arranged in a specific pattern .

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.16 g/mol |

| CAS Number | 1146699-63-9 |

| IUPAC Name | 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3 |

| Standard InChIKey | YCWDOQVXUVNYLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC=N2)F |

| PubChem Compound ID | 54772357 |

Table 1: Physicochemical properties of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

Structural Features

The compound's structural features contribute significantly to its chemical behavior:

-

The oxadiazole ring provides hydrogen bond acceptor sites through its nitrogen atoms

-

The fluorine atom at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability

-

The methyl group at the 4-position of the phenyl ring influences the electron density distribution

-

The rigid framework of the molecule contributes to specific binding interactions with potential biological targets

Synthesis Methods

Multiple synthetic approaches can be employed to produce 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:

Amidoxime Cyclization

The most common synthesis route involves the cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. This typically includes the reaction of 3-fluoro-4-methylbenzohydrazide with a suitable carboxylic acid derivative to yield the desired oxadiazole ring .

Nitrile-Hydroxylamine Condensation

Another effective method involves condensing nitriles with hydroxylamine or its derivatives, followed by cyclization reactions:

-

3-Fluoro-4-methylbenzonitrile is reacted with hydroxylamine to form an amidoxime intermediate

-

The amidoxime is subsequently cyclized with an appropriate reagent to form the oxadiazole ring

Advanced Synthetic Routes

Recent research has explored more efficient pathways, including:

-

Staudinger/aza-Wittig reaction: One-pot reaction of diazidoglyoxime esters with triphenylphosphine to produce oxadiazole derivatives with good yields

-

Microwave-assisted synthesis: Accelerated formation of the oxadiazole ring under microwave irradiation, significantly reducing reaction times

Biological Activities

While specific biological activity data for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole itself is limited, the 1,2,4-oxadiazole scaffold demonstrates diverse biological activities relevant to pharmaceutical development:

Anticancer Properties

Oxadiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings from related compounds:

| Cancer Cell Line | Active Compound Type | IC₅₀ Range (μM) |

|---|---|---|

| MCF-7 (Breast) | Oxadiazole-pyrimidine hybrids | 0.19-5.13 |

| HCT-116 (Colon) | Oxadiazole-benzothiazole derivatives | 0.76-1.17 |

| A549 (Lung) | Bis-1,2,4-oxadiazole derivatives | 0.11-5.51 |

| Melanoma (A375) | Oxadiazole-benzofuran compounds | 2.09-48.37 |

Table 2: Anticancer activity of related 1,2,4-oxadiazole derivatives

The anticancer mechanisms of oxadiazole derivatives typically involve:

-

Induction of apoptosis through p53 activation

-

Cell cycle arrest at the G1 phase

-

Increased caspase-3/7 activity

-

Inhibition of critical enzymes involved in cancer progression

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has demonstrated significant antimicrobial potential:

-

Antibacterial properties: Many derivatives show activity against both Gram-positive and Gram-negative bacteria, with some compounds having specific activity against Streptococcus pneumoniae and Escherichia coli

-

Antifungal properties: Several oxadiazole compounds exhibit activity against fungal pathogens, including Candida albicans

-

Thymidylate synthase inhibition: Some derivatives inhibit thymidylate synthase with IC₅₀ values ranging from 0.47 to 1.4 μM, disrupting DNA synthesis in microbial cells

Structure-Activity Relationships

Research on related 1,2,4-oxadiazole derivatives has revealed important structure-activity relationships that may inform the potential applications of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:

Key Structural Determinants of Activity

-

The presence of electron-donating groups (EDG) on the phenyl ring generally enhances anticancer activity, while electron-withdrawing groups (EWG) may decrease potency in some cases

-

Halogen substitution (like the fluorine atom in our compound) often improves metabolic stability and membrane permeability, potentially enhancing bioavailability

-

The position of substituents on the phenyl ring significantly impacts biological activity, with para-substitution often yielding compounds with higher potency

-

The oxadiazole ring serves as an effective bioisostere for esters or amides, potentially improving pharmacokinetic properties while maintaining target binding

Comparative Analysis with Related Compounds

Several compounds structurally related to 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole have been studied:

Structural Analogs

-

3-(3-Fluoro-4-methylphenyl)-5-methyl-1,2,4-oxadiazole:

-

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide:

-

More complex structure with the 3-fluoro-4-methylphenyl group as part of an acetamide moiety

-

Demonstrates the versatility of the 3-fluoro-4-methylphenyl group in medicinal chemistry

-

Shows enhanced biological activity through multiple pharmacophore integration

-

Uniqueness of the Target Compound

The specific arrangement of the 3-fluoro-4-methylphenyl group at the 3-position of the 1,2,4-oxadiazole ring in our target compound creates a unique chemical entity with distinct properties:

-

The fluorine atom enhances metabolic stability by blocking potential sites of oxidative metabolism

-

The methyl group increases lipophilicity, potentially improving membrane permeability

-

The specific substitution pattern creates a unique electronic distribution that may influence interactions with biological targets

Current Applications and Future Research Directions

Current Applications

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole and related compounds have potential applications in:

-

Drug discovery: As scaffolds for developing new therapeutic agents, particularly in anticancer, antimicrobial, and antiviral research

-

Chemical biology: As probes for studying biological pathways and interactions due to their specific binding properties

-

Material science: As building blocks for the development of new materials with specific properties

Future Research Directions

Several promising research directions for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole include:

-

Comprehensive biological screening to fully characterize its activity profile across various targets and pathways

-

Development of structure-activity relationship studies to optimize its properties for specific applications

-

Investigation of its potential as a bioisostere in existing drug molecules to improve pharmacokinetic properties

-

Exploration of green chemistry approaches for more sustainable and efficient synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume